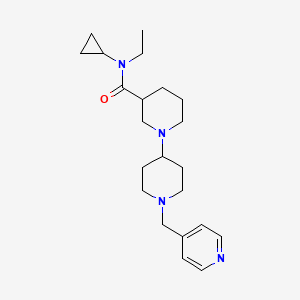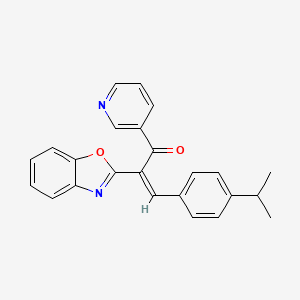
N-cyclopropyl-N-ethyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-ethyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been shown to have antitumor activity in preclinical studies and is currently undergoing clinical trials for the treatment of cancer.
Wirkmechanismus
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This leads to a decrease in ribosomal RNA synthesis and a subsequent decrease in ribosome production. The inhibition of ribosome production leads to a decrease in protein synthesis and cell growth, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have antitumor activity in a variety of cancer cell lines and animal models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CX-5461 has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CX-5461 is its selectivity for cancer cells. This allows for targeted therapy and reduces the risk of toxicity to normal cells. However, one limitation of CX-5461 is its potential for off-target effects, as RNA polymerase I transcription is also required for the production of non-ribosomal RNA. In addition, the mechanism of action of CX-5461 is not fully understood, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the study of CX-5461. One direction is the development of combination therapies that include CX-5461 and other anticancer agents. Another direction is the investigation of CX-5461 in combination with immunotherapy, as it has been shown to enhance the immune response to cancer cells. Additionally, the development of CX-5461 analogs with improved selectivity and potency may also be explored. Finally, the identification of biomarkers that predict response to CX-5461 may improve patient selection for clinical trials.
Synthesemethoden
The synthesis of CX-5461 involves the reaction of 1-cyclopropyl-3-(4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one with ethyl bromoacetate to form 1-cyclopropyl-3-(4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-yl ethylcarbamate. This intermediate is then reacted with 3-(dimethylamino)propylamine to form CX-5461.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential as a cancer therapeutic. It has been shown to have antitumor activity in a variety of cancer cell lines and animal models. CX-5461 inhibits RNA polymerase I transcription, which is required for the synthesis of ribosomal RNA and the production of ribosomes. Cancer cells have a high demand for ribosomes due to their increased protein synthesis rates, and CX-5461 selectively targets cancer cells by inhibiting their ability to produce ribosomes.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-ethyl-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c1-2-26(21-5-6-21)22(27)19-4-3-13-25(17-19)20-9-14-24(15-10-20)16-18-7-11-23-12-8-18/h7-8,11-12,19-21H,2-6,9-10,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNSVRMNBVCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5435745.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide](/img/structure/B5435746.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-phenylacetamide](/img/structure/B5435749.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5435761.png)
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5435763.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5435778.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)

![ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5435795.png)
![[1-(4-methylquinolin-2-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5435811.png)
![2-amino-4-[3-(1H-pyrazol-1-yl)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5435825.png)